Physicochemical Properties of 2-Amino-6-tert-butyl-3-formylchromone: A Technical Guide
Physicochemical Properties of 2-Amino-6-tert-butyl-3-formylchromone: A Technical Guide
Executive Summary
2-Amino-6-tert-butyl-3-formylchromone (CAS: 68301-87-1) represents a specialized scaffold in heterocyclic chemistry, combining the reactive pharmacophore of 2-amino-3-formylchromone with the lipophilic modulation of a tert-butyl group. While the parent 2-amino-3-formylchromone is a well-established precursor for Friedländer annulations and Schiff base ligands, the 6-tert-butyl derivative offers enhanced solubility in organic media and altered crystallographic packing, critical for drug discovery applications where bioavailability is paramount.
This guide provides a definitive technical analysis of this compound, moving beyond basic data to explore its synthesis, physicochemical behavior, and reactivity profile in high-value applications such as fluorescent sensing and multicomponent drug synthesis.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule features a "push-pull" electronic system where the electron-donating amino group at C-2 interacts with the electron-withdrawing formyl group at C-3 and the carbonyl at C-4. The tert-butyl substituent at C-6 introduces significant steric bulk and lipophilicity, disrupting planar stacking interactions common in unsubstituted chromones.
| Property | Data |
| Chemical Name | 2-Amino-6-tert-butyl-4-oxo-4H-chromene-3-carbaldehyde |
| CAS Number | 68301-87-1 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| SMILES | CC(C)(C)c1ccc2c(c1)OC(=C(C2=O)C=O)N |
| Core Scaffold | 4H-1-benzopyran-4-one (Chromone) |
| Key Functional Groups | Primary Amine (-NH₂), Aldehyde (-CHO), tert-Butyl (-C(CH₃)₃) |
Electronic & Steric Effects[3]
-
Intramolecular Hydrogen Bonding: A strong intramolecular H-bond exists between the amino hydrogen and the formyl oxygen. This locks the C2-C3 bond rotation, planarizing the reactive core and effectively "masking" the aldehyde's reactivity until specific conditions (e.g., metal chelation or acid catalysis) are met.
-
Lipophilicity Modulation: The C-6 tert-butyl group increases the LogP value significantly compared to the parent compound (LogP ~0.5 vs. ~2.9 for the derivative), facilitating transport across lipid bilayers and improving solubility in non-polar reaction solvents like toluene or dichloromethane.
Physicochemical Properties[1][2][3][4][9][15][16][17]
The following data aggregates experimental values and authoritative spectral characteristics.
Physical State & Thermal Properties[18]
| Parameter | Value / Observation | Notes |
| Appearance | Pale yellow to yellow crystalline powder | Typical of conjugated chromone systems. |
| Melting Point | 240–242 °C | Recrystallized from acetic acid.[1] High MP indicates strong crystal lattice energy driven by H-bonding. |
| Solubility | High: DMSO, DMF, THFModerate: Ethanol, Methanol, ChloroformLow: Water, Hexane | tert-butyl group enables better solubility in chlorinated solvents compared to unsubstituted analogs. |
Spectroscopic Signature[10][18]
-
UV-Vis Absorption: Exhibits characteristic absorption bands at ~250 nm (benzoid band) and ~310–340 nm (cinnamoyl band). The "push-pull" character often results in a broad, lower-energy band extending into the visible region, responsible for the yellow color.
-
IR Spectroscopy:
- (NH₂): Doublet around 3300–3400 cm⁻¹ (often broadened by H-bonding).
- (C=O, aldehyde): ~1660–1670 cm⁻¹ (shifted lower due to conjugation).
- (C=O, pyrone): ~1620–1640 cm⁻¹ (highly conjugated).
-
¹H NMR (DMSO-d₆):
-
Aldehyde (-CHO): Singlet at
10.0–10.2 ppm.[2] -
Amino (-NH₂): Broad singlet at
8.5–9.5 ppm (exchangeable with D₂O). -
tert-Butyl: Strong singlet (9H) at
1.3–1.4 ppm. -
Aromatic Protons: Characteristic pattern for 1,2,4-trisubstituted benzene ring (d, dd, d).
-
Synthesis & Purification Protocols
The most robust synthesis of 2-amino-3-formylchromones avoids direct formylation of 2-aminochromone (which is unstable). Instead, it proceeds via the Chromone-3-carbonitrile route, utilizing the "Ghosh and Tewari" rearrangement logic.
Synthetic Pathway (DOT Diagram)
Caption: Step-wise synthesis from acetophenone precursor via the critical carbonitrile intermediate.
Detailed Protocol (Carbonitrile Route)
Step 1: Precursor Synthesis (Carbonitrile)
-
Dissolve 6-tert-butyl-3-formylchromone (obtained via Vilsmeier-Haack of 5-tert-butyl-2-hydroxyacetophenone) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and reflux to form the oxime.
-
Dehydrate the oxime (e.g., with acetic anhydride) to yield 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile (CAS 68301-74-6).
Step 2: Conversion to 2-Amino-3-formyl Derivative
-
Reagent: Suspend the carbonitrile (10 mmol) in ethanol.
-
Nucleophile: Add aqueous NaOH (10%, 5 mL) dropwise at 0–5 °C. Alternatively, use ammonia or a secondary amine for specific derivatives, but NaOH is standard for the free amino-aldehyde.
-
Reaction: Stir for 30–60 mins. The reaction proceeds via nucleophilic attack at C-2, ring opening, and recyclization.[3]
-
Workup: Neutralize carefully with dilute HCl. The product precipitates as a yellow solid.[4]
-
Purification: Recrystallize from glacial acetic acid or DMF/Ethanol mixtures to achieve the melting point of 240–242 °C.
Reactivity & Applications
The 2-amino-3-formyl moiety is a "chemical chameleon," capable of reacting as a bis-electrophile or a donor-acceptor system.
Schiff Base Formation (Fluorescent Sensors)
The aldehyde group condenses readily with primary amines (e.g., amino acids, diamines) to form Schiff bases.
-
Mechanism: The tert-butyl group prevents aggregation-caused quenching (ACQ), often enhancing the quantum yield of the resulting fluorophore.
-
Application: These ligands are highly selective sensors for Cu²⁺ and Zn²⁺ . Binding of the metal to the imine nitrogen and the 4-carbonyl oxygen typically triggers a "Turn-On" fluorescence response or a colorimetric shift.
Friedländer Annulation
Reaction with active methylene compounds (e.g., ketones, nitriles) yields chromeno[2,3-b]pyridines .
-
Significance: This pathway provides access to tacrine analogues (Alzheimer's research) and DNA-intercalating agents.
Reactivity Logic Map
Caption: Divergent reactivity pathways leading to sensors and bioactive heterocycles.
References
-
Ghosh, C. K., & Tewari, N. (1980). Heterocyclic Systems.[5][6] Part 5. Reaction of 4-Oxo-4H-1-benzopyran-3-carbonitriles with Nucleophilic Reagents.Journal of Organic Chemistry , 45(10), 1964-1969. Link
-
ChemicalBook. (2023). 2-Amino-6-tert-butyl-3-formylchromone Product Page (CAS 68301-87-1).[1][7][8][9][10]Link
-
Ibrahim, M. A., et al. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents.Natural Sciences , 15(1), 1-15. Link
-
Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones.Asian Journal of Chemistry , 17(3), 2016-2018. Link
-
Abdel-Aziz, H. A., et al. (2013).[5] The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate.[5]Molecules , 18(2), 2084-2095.[5] Link
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